5-(8-Chloro-7-fluoroisoquinolin-3-yl)-2-methylthiazole
CAS No.:
Cat. No.: VC13758104
Molecular Formula: C13H8ClFN2S
Molecular Weight: 278.73 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H8ClFN2S |
|---|---|
| Molecular Weight | 278.73 g/mol |
| IUPAC Name | 5-(8-chloro-7-fluoroisoquinolin-3-yl)-2-methyl-1,3-thiazole |
| Standard InChI | InChI=1S/C13H8ClFN2S/c1-7-16-6-12(18-7)11-4-8-2-3-10(15)13(14)9(8)5-17-11/h2-6H,1H3 |
| Standard InChI Key | MRMBYZCUSODMSH-UHFFFAOYSA-N |
| SMILES | CC1=NC=C(S1)C2=NC=C3C(=C2)C=CC(=C3Cl)F |
| Canonical SMILES | CC1=NC=C(S1)C2=NC=C3C(=C2)C=CC(=C3Cl)F |
Introduction
Synthesis
The synthesis of compounds like 5-(8-Chloro-7-fluoroisoquinolin-3-yl)-2-methylthiazole typically involves:
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Formation of the Isoquinoline Core: This step often employs cyclization reactions starting from substituted benzaldehydes or related precursors.
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Thiazole Ring Construction: Thiazoles are synthesized using Hantzsch thiazole synthesis, involving α-haloketones and thiourea.
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Coupling Reactions: The isoquinoline and thiazole moieties are linked through palladium-catalyzed cross-coupling or nucleophilic substitution reactions.
Biological Activity
Compounds with similar structural frameworks have shown significant biological activities, including:
Anticancer Potential
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Isoquinoline derivatives are known for their cytotoxic effects on various cancer cell lines.
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Thiazoles often exhibit antimitotic activity by interfering with microtubule dynamics or DNA replication.
Anti-inflammatory Effects
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Molecular docking studies suggest that such compounds may inhibit enzymes like cyclooxygenase (COX) or lipoxygenase (LOX), contributing to anti-inflammatory effects.
Applications in Medicinal Chemistry
The structural features of 5-(8-Chloro-7-fluoroisoquinolin-3-yl)-2-methylthiazole make it a candidate for:
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Cancer Therapeutics:
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Potential inhibitors targeting kinases or DNA-interacting proteins.
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Antimicrobial Agents:
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Broad-spectrum antibiotics targeting resistant strains.
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Anti-inflammatory Drugs:
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Selective inhibitors for inflammatory pathways.
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